4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid
Description
4-(3-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid is a fluorinated bicyclic compound featuring a thiane ring (a six-membered sulfur-containing heterocycle) substituted with a 3-fluorophenyl group and a carboxylic acid moiety.
Properties
IUPAC Name |
4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4S/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-18(16,17)7-5-12/h1-3,8H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSZLTMKNMPDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The initial step involves the formation of the tetrahydrothiopyran ring through a cyclization reaction. This can be achieved by reacting a suitable thiol with a dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the tetrahydrothiopyran intermediate with a fluorophenyl halide in the presence of a base.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiopyran ring to form the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activities. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Fluorophenyl Substitution Patterns
- 4-(3-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid : The 3-fluorophenyl group introduces meta-substitution, which may influence electronic properties and binding interactions in biological systems.
- 7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (): The 4-fluorophenyl group (para-substitution) in this naphthyridine derivative enhances its role as an anticancer intermediate. The para-fluoro substitution is associated with improved metabolic stability and target affinity in drug design .
- 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid (): A cyclohexane-based analog with a ketone group.
Key Insight : Meta-fluorophenyl substitution (as in the target compound) may confer distinct steric and electronic effects compared to para-substituted analogs, impacting receptor binding or metabolic pathways.
Heterocyclic Core and Functional Groups
*Calculated based on structural similarity.
Structural Impact :
- Thiane vs. Naphthyridine/Cyclopentane : The thiane ring’s sulfur atom and dioxo group increase polarity and hydrogen-bonding capacity compared to carbon-only cyclopentane or nitrogen-containing naphthyridine cores. This may enhance solubility but reduce membrane permeability .
- Carboxylic Acid Role : Present in all compounds, this group facilitates salt formation (improving water solubility) and serves as a handle for further derivatization (e.g., amide coupling) .
Biological Activity
4-(3-Fluorophenyl)-1,1-dioxothiane-4-carboxylic acid is a synthetic organic compound characterized by its unique thiane ring structure and the presence of a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C13H15FO4S
- Molecular Weight : 286.32 g/mol
- Structure : The compound features a carboxylic acid functional group and a dioxothiane ring, which may influence its biological interactions.
Preliminary studies indicate that the compound may interact with various biological targets, including receptors and enzymes. The fluorophenyl group is hypothesized to enhance lipophilicity and binding affinity, potentially leading to increased efficacy in biological systems. Molecular docking studies have shown that this compound has a binding affinity to the human estrogen alpha receptor (ERα), comparable to that of established ligands like 4-hydroxytamoxifen (4-OHT) .
Anticancer Properties
Research into structurally similar compounds suggests potential anticancer activity. For instance, compounds with similar thiane structures have exhibited significant growth-inhibitory effects on various cancer cell lines. In vitro studies are needed to elucidate the specific anticancer mechanisms of this compound.
Anti-inflammatory and Analgesic Activities
Compounds with similar structures have demonstrated anti-inflammatory and analgesic properties. The presence of the fluorophenyl group may contribute to these effects by modulating inflammatory pathways or interacting with pain receptors .
Case Studies and Research Findings
Experimental Data
While specific experimental data for this compound is limited, related compounds have shown promising results:
- IC50 Values : Related compounds have demonstrated IC50 values in the micromolar range against cancer cell lines, indicating potential effectiveness.
- In Vivo Studies : Some analogs have shown significant tumor suppression in animal models, warranting further exploration of this compound in similar assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
